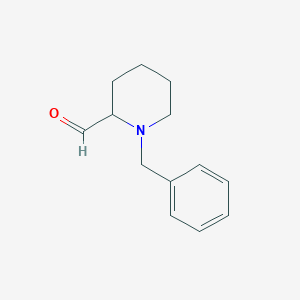

1-Benzyl-piperidine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCNGIPPSYDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591596 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157634-01-0 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-piperidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical properties, synthesis, and characterization of 1-Benzyl-piperidine-2-carbaldehyde. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights into the compound's handling and application.

Introduction and Compound Identity

This compound, also known by synonyms such as 1-(Phenylmethyl)-2-piperidinecarboxaldehyde, is a heterocyclic aldehyde. Its structure, featuring a benzyl group attached to the nitrogen of a piperidine ring which is substituted with a formyl group at the 2-position, makes it a valuable chiral building block in organic synthesis. Its applications include the synthesis of more complex molecules, such as those investigated for potential therapeutic activities.

Key Identifiers:

-

Molecular Formula: C₁₃H₁₇NO[1]

-

CAS Number: 101830-22-6 (for the racemate)

Physicochemical Properties

The physical state and solubility of a compound are critical for its handling, reaction setup, and purification. This compound is typically a liquid at room temperature. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Molecular Weight | 203.28 g/mol | [1][2] |

| Density | 1.026 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 315.4 °C at 760 mmHg | [2][3][4] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Refractive Index (n20/D) | 1.537 | [2][3][4] |

| Solubility | Slightly soluble in Acetone, Chloroform, Dichloromethane, DMSO | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective oxidation of the corresponding primary alcohol, (1-benzylpiperidin-2-yl)methanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with less selective reagents.[5][6] Two prevalent, mild, and high-yielding methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Experimental Choices

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[7] The low temperature is crucial to control the exothermic reaction and prevent the decomposition of the activated DMSO species.[7] Triethylamine, a non-nucleophilic base, is then added to facilitate the final elimination step that forms the aldehyde. This method is favored for its high yields and compatibility with a wide range of functional groups, though it requires cryogenic conditions and produces the malodorous byproduct dimethyl sulfide.[7]

-

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (DMP) in a chlorinated solvent like dichloromethane.[8] A key advantage is its operational simplicity, as it can be run at room temperature, avoiding the need for specialized cooling equipment.[8][9] DMP is known for its high selectivity and rapid reaction times.[6][8] However, the reagent is expensive and potentially explosive under shock, requiring careful handling.[9]

Experimental Workflow: Swern Oxidation

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via Swern oxidation.

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Detailed Protocol: Swern Oxidation

This protocol is adapted from established procedures for Swern oxidations.[3][10][11]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activation: To the cold CH₂Cl₂, add anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) via syringe. Then, add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.

-

Alcohol Addition: Slowly add a solution of (1-benzylpiperidin-2-yl)methanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂. Stir the reaction for 30-45 minutes at -78 °C.

-

Elimination: Add triethylamine (TEA) (5.0 equivalents) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes.

-

Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes. Quench the reaction by adding water.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with a dilute HCl solution (e.g., 1% HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude aldehyde can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon in the downfield region, typically around δ 200 ppm.[11]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]+ would correspond to its molecular weight of 203.28.

Handling, Storage, and Safety

Proper handling and storage are essential due to the compound's reactivity and potential hazards.

-

Safety Precautions: this compound is classified as toxic if swallowed and can cause serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions: The compound is noted to be air-sensitive.[3][13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.[3][13]

-

Stability: Aldehydes are susceptible to oxidation, which can convert them into carboxylic acids over time, especially when exposed to air. Proper inert atmosphere storage is the most effective way to ensure long-term stability and purity.

References

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Retrieved from [Link]

-

ChemBK. (2024). 1-benzyl-4-piperidine carboxaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2019). Selective oxidation of benzyl alcohol to benzaldehyde.... Retrieved from [Link]

-

ResearchGate. (2020). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]

Sources

- 1. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-苄基-4-哌啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. asianpubs.org [asianpubs.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. prepchem.com [prepchem.com]

- 13. 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

N-Benzyl-2-formylpiperidine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

N-benzyl-2-formylpiperidine is a pivotal chiral building block in modern organic synthesis, particularly valued in the construction of complex piperidine alkaloids and pharmacologically active molecules. Its unique structural features, combining a reactive aldehyde functionality with a stereogenic center adjacent to a protected nitrogen, make it a versatile synthon for introducing the 2-substituted piperidine motif. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of N-benzyl-2-formylpiperidine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into robust synthetic protocols, analyze its chemical reactivity, and illustrate its utility as a precursor in the stereoselective synthesis of natural products.

Introduction: The Strategic Importance of the N-Benzyl-2-formylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The precise substitution pattern on the piperidine ring is critical for modulating pharmacological properties, and the 2-substituted piperidines represent a particularly important class. The N-benzyl group serves as a common and reliable protecting group for the piperidine nitrogen, offering stability under various reaction conditions and facile removal during the final stages of a synthetic sequence.[2][3]

N-benzyl-2-formylpiperidine emerges as a highly valuable intermediate for several key reasons:

-

Reactive Handle: The formyl (aldehyde) group at the C2 position is a versatile functional group that can participate in a wide range of carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and reductive aminations.

-

Chiral Center: The C2 position is a stereocenter, making enantiomerically enriched N-benzyl-2-formylpiperidine a crucial starting material for asymmetric synthesis, allowing for the stereocontrolled construction of target molecules.

-

Precursor to Alkaloids: This compound is a direct precursor to numerous piperidine alkaloids, such as sedamine and allosedamine, which possess interesting biological activities.

This guide will provide a comprehensive overview of the essential technical aspects of working with this important synthetic intermediate.

Synthesis of N-Benzyl-2-formylpiperidine: A Practical Approach

The most direct and reliable method for the synthesis of N-benzyl-2-formylpiperidine is the oxidation of the corresponding primary alcohol, (N-benzylpiperidin-2-yl)methanol. This precursor is readily available or can be synthesized from 2-piperidinecarboxylic acid. Several oxidation methods are effective, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being the most commonly employed due to their mild conditions and high yields.

Precursor Synthesis: (N-benzylpiperidin-2-yl)methanol

A typical synthesis of the precursor alcohol involves the N-benzylation of 2-piperidinecarboxylic acid followed by reduction of the carboxylic acid.

Workflow for (N-benzylpiperidin-2-yl)methanol Synthesis:

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Editor's Note: Initial searches for "1-Benzyl-piperidine-2-carbaldehyde" yielded minimal and unsubstantiated results. However, the structurally related isomer, 1-Benzylpiperidine-4-carbaldehyde (CAS No: 22065-85-6) , is a compound of significant industrial and academic importance, particularly in pharmaceutical synthesis. This guide will therefore focus on this well-documented and critical chemical intermediate.

Executive Summary

1-Benzylpiperidine-4-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a benzyl-protected piperidine ring with a reactive aldehyde group, makes it an essential precursor for the synthesis of a variety of complex molecular architectures. Most notably, it serves as a key intermediate in the industrial-scale production of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][2] This guide provides a comprehensive overview of its chemical properties, outlines validated synthetic protocols, discusses its critical applications, and presents essential safety and handling information for laboratory and industrial use.

Chemical Identity and Properties

Proper identification and understanding of a compound's physicochemical properties are fundamental to its effective application.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-benzylpiperidine-4-carbaldehyde[3][4]

-

Common Synonyms: N-Benzylpiperidine-4-carboxaldehyde, 1-Benzyl-4-formylpiperidine[3][4][5]

Physicochemical Data

The properties of 1-Benzylpiperidine-4-carbaldehyde make it suitable for a range of organic reactions, though its sensitivity requires careful handling.

| Property | Value | Source |

| Physical State | Clear colorless to pale yellow liquid | [5][7] |

| Boiling Point | 315.4 °C at 760 mmHg; 128 °C at 0.9 mmHg | [5][7] |

| Density | 1.026 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.537 | [2][5] |

| Solubility | Slightly soluble in Acetone, Chloroform, Dichloromethane, DMSO | [5] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [5][6] |

| Sensitivity | Air and heat sensitive | [5][7] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-Benzylpiperidine-4-carbaldehyde is most commonly achieved through the oxidation of the corresponding alcohol, (1-benzylpiperidin-4-yl)methanol. The choice of oxidant and reaction conditions is critical for achieving high yield and purity while minimizing side reactions.

Swern Oxidation: A High-Yield Laboratory Standard

The Swern oxidation is a reliable and widely cited method for this transformation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) to form the active oxidizing species.

Causality of Experimental Choices:

-

Oxalyl Chloride & DMSO: This combination generates the electrophilic dimethylchlorosulfonium cation, which is the key oxidant.

-

Cryogenic Conditions (-70 °C): The reaction is highly exothermic and the intermediate is unstable at higher temperatures. Maintaining cryogenic conditions is crucial to prevent side reactions and decomposition.

-

Triethylamine (TEA): A hindered organic base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the final aldehyde product without competing as a nucleophile.

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with oxalyl chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).

-

Activator Formation: The flask is cooled to -70 °C in a dry ice/acetone bath. Anhydrous DMSO (2.1 equivalents) is added dropwise, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of (1-benzylpiperidin-4-yl)methanol (1.0 equivalent) in DCM is added dropwise over 20 minutes, maintaining the temperature below -60 °C.

-

Base Addition & Quenching: After stirring for another 15 minutes, triethylamine (2.5 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched with cold water. The organic layer is separated and washed sequentially with 5% HCl solution, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity (typically >95%) for subsequent steps.

Alternative Oxidation Systems

While Swern oxidation is effective, concerns over scalability, toxic byproducts, and stringent temperature control have led to alternatives. A notable example is a system using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium periodate.[1] This method offers milder reaction conditions (0-25 °C) and is more amenable to industrial scale-up.[1]

Core Application: Synthesis of Donepezil

The primary and most significant application of 1-Benzylpiperidine-4-carbaldehyde is its role as a key precursor in the synthesis of Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[2][8] The N-benzyl piperidine fragment is a common and valuable motif in drug discovery, offering structural flexibility and the ability to form key interactions with biological targets.[9][10]

The Knoevenagel Condensation Pathway

The synthesis of Donepezil involves a base-catalyzed Knoevenagel condensation between 1-Benzylpiperidine-4-carbaldehyde and 5,6-dimethoxy-1-indanone.[8]

-

Reaction Setup: 5,6-dimethoxy-1-indanone and 1-Benzylpiperidine-4-carbaldehyde (1.0 equivalent) are dissolved in methanol under an inert atmosphere.

-

Base Addition: Sodium hydroxide flakes (3.2 equivalents) are added slowly to the stirred mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the resulting solid is filtered, washed with 5% acetic acid and then methanol, and dried to yield 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one. This intermediate is then further processed through reduction and debenzylation steps to afford Donepezil.

Visualization of the Synthetic Pathway

The following diagram illustrates the critical step in Donepezil synthesis involving 1-Benzylpiperidine-4-carbaldehyde.

Caption: Knoevenagel condensation to form a key Donepezil intermediate.

Safety, Handling, and Hazard Information

1-Benzylpiperidine-4-carbaldehyde is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[2][3]

-

GHS Pictograms: Skull and crossbones, Corrosion.[2]

-

Signal Word: Danger.[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.[2]

-

Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert gas like argon or nitrogen to prevent degradation.[5][6]

Conclusion

1-Benzylpiperidine-4-carbaldehyde (CAS: 22065-85-6) is a high-value chemical intermediate whose importance is intrinsically linked to the production of pharmaceuticals, most notably Donepezil. Its synthesis via Swern oxidation is a well-established, albeit demanding, laboratory procedure, with milder, more scalable methods like TEMPO-mediated oxidation presenting viable industrial alternatives. A thorough understanding of its reactivity, handling requirements, and synthetic utility is essential for researchers and professionals engaged in drug discovery and development. The continued relevance of piperidine-containing compounds in pharmaceuticals ensures that this aldehyde will remain a critical building block in the field.[11]

References

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem. Available at: [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Available at: [Link]

-

(1-benzyl)piperidine-4-carboxaldehyde | Drug Information - PharmaCompass.com. Available at: [Link]

- Hyma Synthesis Pvt. Ltd. Product Catalog.

- Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis... - ResearchGate.

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

- Organic Syntheses Procedure. (Note: General synthetic procedures, not specific to the target compound).

-

Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

- Organic Syntheses Procedure. (Note: General synthetic procedures, not specific to the target compound).

- JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents.

-

Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine - ResearchGate. Available at: [Link]

-

D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. Available at: [Link]

- Synthesis of 1-Benzyl-2-piperidinemethanol - PrepChem.com. (Note: Pertains to a different isomer, included for context).

Sources

- 1. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 2. N-Benzylpiperidine-4-carboxaldehyde 95 22065-85-6 [sigmaaldrich.com]

- 3. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1-benzyl)piperidine-4-carboxaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

- 6. 22065-85-6|1-Benzylpiperidine-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1-Benzyl-piperidine-2-carbaldehyde

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Benzyl-piperidine-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral heterocyclic compound of significant interest as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group adjacent to a chiral center on a piperidine scaffold, makes it a valuable building block for the synthesis of complex nitrogen-containing molecules, including potential pharmaceutical agents. The N-benzyl group is a common motif in drug discovery, often used to modulate physicochemical properties and provide key interactions with biological targets.[1]

Molecular Structure and Synthetic Considerations

The structure of this compound contains a stereocenter at the C2 position of the piperidine ring. This chirality is a critical feature, as it gives rise to diastereotopic protons in the N-benzyl group, a key signature in its ¹H NMR spectrum.

Caption: Molecular Structure of this compound.

Plausible Synthetic Route: Swern Oxidation

A highly effective and mild method for synthesizing aldehydes from primary alcohols is the Swern oxidation.[2][3] Therefore, a logical precursor to the title compound is (1-benzylpiperidin-2-yl)methanol. The oxidation proceeds via an alkoxysulfonium ylide intermediate, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. This method is renowned for its high yields and tolerance of other functional groups, making it an ideal choice.

Caption: Proposed synthetic workflow via Swern Oxidation.

Predictive Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of N-benzylpiperidine, piperidine-2-carboxaldehyde derivatives, and established substituent effects in NMR, IR, and MS.[4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be complex, with distinct signals confirming the presence of all key structural motifs. The presence of the chiral center at C2 renders the two benzylic protons diastereotopic, meaning they are in different chemical environments and will appear as distinct signals, likely an AB quartet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.65 | d | 1H | H-aldehyde | Typical aldehyde proton chemical shift, deshielded by the carbonyl group.[7][8] Split by the adjacent C2 proton. |

| ~7.25 - 7.40 | m | 5H | Ar-H | Standard region for protons of a monosubstituted benzene ring. |

| ~4.05 | d | 1H | N-CH ₐ-Ph | Diastereotopic benzylic proton, part of an AB quartet due to the adjacent chiral center. |

| ~3.55 | d | 1H | N-CH ♭-Ph | The other diastereotopic benzylic proton of the AB quartet. |

| ~3.10 | m | 1H | H-2 | Methine proton at the chiral center, coupled to the aldehyde proton and C3 protons. |

| ~2.95 | m | 1H | H-6 (eq) | Equatorial proton at C6, deshielded by the nitrogen atom. |

| ~2.20 | m | 1H | H-6 (ax) | Axial proton at C6. |

| ~1.40 - 1.80 | m | 6H | H-3, H-4, H-5 | Overlapping multiplets for the remaining piperidine ring protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a significantly downfield signal for the aldehyde carbonyl carbon. The piperidine and benzyl carbons will appear in their expected regions.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~202.5 | C =O | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~138.0 | Ar-C (quat) | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |

| ~129.0 | Ar-CH | Aromatic carbons. |

| ~128.5 | Ar-CH | Aromatic carbons. |

| ~127.5 | Ar-CH | Aromatic carbons. |

| ~65.0 | C-2 | Carbon of the chiral center, shifted downfield by the aldehyde group. |

| ~63.5 | N-C H₂-Ph | Benzylic carbon. |

| ~54.0 | C-6 | Piperidine carbon adjacent to nitrogen. |

| ~28.0 | C-4 | Piperidine carbons. |

| ~25.5 | C-5 | Piperidine carbons. |

| ~23.0 | C-3 | Piperidine carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption from the aldehyde carbonyl stretch. Other key signals will confirm the presence of aromatic and aliphatic C-H bonds.

Table 3: Predicted IR Data (Neat or KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3060, 3030 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2940, 2860 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₂ and CH groups in the piperidine and benzyl moieties. |

| ~2820, 2720 | Medium, Weak | Aldehyde C-H Stretch | Fermi doublet, a hallmark feature for the C-H bond of an aldehyde group. |

| ~1725 | Strong, Sharp | C=O Stretch (Aldehyde) | The most prominent and diagnostic peak in the spectrum. |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~740, 700 | Strong | Ar-H Out-of-Plane Bend | Characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments. The primary fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond to form the highly stable tropylium ion at m/z 91.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 203 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₃H₁₇NO. |

| 202 | [M-H]⁺ | Loss of the weakly bound aldehyde proton. |

| 174 | [M-CHO]⁺ | Loss of the formyl group (29 Da). |

| 91 | [C₇H₇]⁺ | Base Peak . Formation of the benzyl cation, which rearranges to the highly stable tropylium ion. This is a characteristic fragmentation for benzyl-containing compounds.[4] |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the benzyl group, leaving the piperidine-2-carbaldehyde radical cation fragment. |

Recommended Experimental Protocols

To obtain high-quality, verifiable data for this compound, adherence to standardized analytical protocols is essential. The following methodologies are recommended as best practices in a drug development or research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : Acquire the spectrum on a ≥400 MHz spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typically sufficient.

-

Structural Verification : To unambiguously assign all signals, perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Ionization Method : Use Electron Ionization (EI) at 70 eV to induce reproducible fragmentation patterns for structural elucidation and library matching. For accurate mass and molecular formula confirmation, use a high-resolution mass spectrometer (HRMS) with Electrospray Ionization (ESI).

-

Analysis : For ESI-HRMS, prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the source. The expected accurate mass for the protonated molecule [M+H]⁺ (C₁₃H₁₈NO⁺) is 204.1383.

Caption: Self-validating workflow for spectroscopic characterization.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for this compound. The key identifying features are expected to be the diastereotopic benzylic protons in the ¹H NMR spectrum, the downfield aldehyde signals in both ¹H and ¹³C NMR, a strong carbonyl absorption at ~1725 cm⁻¹ in the IR spectrum, and a characteristic base peak at m/z 91 in the mass spectrum. While this analysis is based on sound chemical principles and data from analogous structures, it should be validated by experimental data acquired using the recommended protocols to ensure full structural confirmation and purity assessment.

References

-

PubChem. 4-Benzylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Benzylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

Sharma, H., et al. (2024). N-Benzyl piperidine (N-BP) Fragment in Drug Discovery. ChemMedChem. [Link]

-

NIST. 4-Benzylpiperidine. NIST Chemistry WebBook. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. ResearchGate. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

NIST. 1-Piperidinecarboxaldehyde. NIST Chemistry WebBook. [Link]

-

NIST. 4-Benzylpiperidine. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]

-

Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives... (2023). Molecules. [Link]

-

SpectraBase. 4-Amino-1-benzylpiperidine. [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... [Link]

- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

Abraham, R. J., et al. (2009). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR of N-benzyl-piperidine-2-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-benzyl-piperidine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-benzyl-piperidine-2-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical and practical aspects of NMR-based structural elucidation for this specific molecule. We will explore the predicted chemical shifts, coupling constants, and signal multiplicities, grounding our analysis in fundamental principles and data from analogous structures. This guide also includes a detailed, field-proven experimental protocol for sample preparation and data acquisition, ensuring reproducibility and scientific integrity. The aim is to equip the reader with the expertise to confidently interpret the NMR data of N-benzyl-piperidine-2-carbaldehyde and related heterocyclic systems.

Introduction: The Structural Significance of N-benzyl-piperidine-2-carbaldehyde

N-benzyl-piperidine-2-carbaldehyde is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and functionalized with a carbaldehyde group at the C-2 position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The presence of a reactive aldehyde group makes this molecule a versatile synthetic intermediate for the construction of more complex bioactive molecules.

Given its structural complexity, including a chiral center at C-2 and diastereotopic protons within the benzyl and piperidine moieties, NMR spectroscopy is an indispensable tool for its unambiguous characterization. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for verifying its synthesis, assessing purity, and studying its conformational dynamics.

Molecular Structure and NMR Assignment Framework

To systematically interpret the NMR spectra, a clear atom-numbering system is essential. The following diagram illustrates the structure of N-benzyl-piperidine-2-carbaldehyde with the numbering convention that will be used throughout this guide.

Caption: Numbering scheme for N-benzyl-piperidine-2-carbaldehyde.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule can be divided into four distinct regions: the highly deshielded aldehyde region, the aromatic region, the benzylic and piperidine-alpha proton region, and the aliphatic piperidine ring region. The presence of a stereocenter at C-2 renders the benzylic protons (C-8) and the protons on C-6 diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts.

Aldehyde Proton (H-7)

The proton attached to the carbonyl carbon (C-7) is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. For the analogous compound N-benzyl-4-piperidinecarboxaldehyde, this proton appears as a singlet at 9.67 ppm.[2] A similar chemical shift is expected here.

-

Predicted Signal: ~9.7 ppm (singlet, 1H)

Aromatic Protons (H-2' to H-6')

The five protons of the monosubstituted benzene ring typically appear as a complex multiplet. Data from similar N-benzylpiperidine structures show these protons resonating in the 7.2-7.4 ppm range.[2]

-

Predicted Signal: ~7.2-7.4 ppm (multiplet, 5H)

Benzylic Protons (H-8)

As noted, the two protons on the benzylic carbon (C-8) are diastereotopic. Therefore, they are expected to resonate as two distinct signals, each split by the other into a doublet, forming what is known as an "AB quartet." In the simpler, achiral N-benzylpiperidine, this signal is a singlet.[3] In N-benzyl-4-piperidinecarboxaldehyde, it appears as a singlet at 3.52 ppm.[2] The chirality at C-2 in our target molecule will induce the splitting.

-

Predicted Signal: ~3.5-3.7 ppm (AB quartet, 2H)

Piperidine Protons (H-2 to H-6)

This is the most complex region of the spectrum due to extensive spin-spin coupling and conformational effects.

-

H-2: This proton is attached to the chiral center and is alpha to both the nitrogen atom and the electron-withdrawing aldehyde group, leading to significant deshielding. It will be coupled to the protons on C-3, appearing as a multiplet.

-

H-6 (axial and equatorial): These protons are alpha to the nitrogen. As they are diastereotopic, they will have different chemical shifts. The equatorial proton is typically more deshielded than the axial one. They will appear as complex, overlapping multiplets.

-

H-3, H-4, H-5: These methylene protons constitute the aliphatic backbone of the piperidine ring. They will resonate in the upfield region (~1.4-2.2 ppm) and will show complex splitting patterns due to geminal and vicinal coupling, often resulting in broad, overlapping multiplets.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are highly dependent on the local electronic environment.

Carbonyl Carbon (C-7)

The aldehyde carbonyl carbon is the most deshielded carbon in the spectrum, typically appearing well downfield. General chemical shift tables place aldehyde carbons in the 190-205 ppm range.[4][5]

-

Predicted Signal: ~202 ppm

Aromatic Carbons (C-1' to C-6')

The six carbons of the benzyl group will appear in the aromatic region of the spectrum (120-140 ppm). The ipso-carbon (C-1'), attached to the benzylic CH₂, will be a quaternary carbon and thus may have a weaker signal. Based on N-benzylpiperidine, the signals are expected around 138 ppm (C-1'), 129 ppm, 128 ppm, and 127 ppm.[3]

-

Predicted Signals: ~138 ppm (C-1'), ~127-129 ppm (C-2' to C-6')

Benzylic Carbon (C-8)

This carbon is attached to the nitrogen and the phenyl ring. For N-benzylpiperidine, this carbon resonates at approximately 64.0 ppm.[3]

-

Predicted Signal: ~64 ppm

Piperidine Carbons (C-2 to C-6)

The carbons of the piperidine ring are influenced by the nitrogen atom and the substituents.

-

C-2 and C-6: These carbons, being alpha to the nitrogen, are the most deshielded of the piperidine ring carbons. C-2 will be further deshielded by the adjacent aldehyde group. Typical shifts for Cα in N-alkylpiperidines are in the 55-65 ppm range.[6]

-

C-3, C-4, C-5: The remaining ring carbons will appear in the more shielded aliphatic region, typically between 20 and 30 ppm.[3]

Data Summary Tables

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-benzyl-piperidine-2-carbaldehyde, assuming data acquisition in CDCl₃.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.7 | s | 1H | H-7 (CHO) |

| ~7.2 - 7.4 | m | 5H | H-2' to H-6' (Ar-H) |

| ~3.5 - 3.7 | ABq | 2H | H-8 (Ar-CH₂) |

| ~3.0 - 3.3 | m | 1H | H-2 |

| ~2.8 - 3.1 | m | 1H | H-6 (eq) |

| ~2.2 - 2.5 | m | 1H | H-6 (ax) |

| ~1.4 - 2.2 | m | 6H | H-3, H-4, H-5 |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~202 | C-7 (CHO) |

| ~138 | C-1' (Ar-C) |

| ~129 | C-2', C-6' (Ar-CH) |

| ~128 | C-4' (Ar-CH) |

| ~127 | C-3', C-5' (Ar-CH) |

| ~64 | C-8 (Ar-CH₂) |

| ~65 | C-2 |

| ~54 | C-6 |

| ~26 | C-4 |

| ~25 | C-5 |

| ~23 | C-3 |

Experimental Protocol: A Self-Validating System

This protocol outlines a standardized methodology for acquiring high-quality NMR spectra of N-benzyl-piperidine-2-carbaldehyde.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra for structural verification.

Materials:

-

N-benzyl-piperidine-2-carbaldehyde (5-10 mg)

-

Deuterated Chloroform (CDCl₃, NMR grade)

-

Tetramethylsilane (TMS) or use of residual solvent peak as internal reference

-

5 mm NMR tube

-

Pipettes and vial

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add ~0.6-0.7 mL of CDCl₃ to the vial. If TMS is to be used as an internal reference, ensure the solvent contains 0.03% TMS. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube. e. Cap the NMR tube securely.

-

Instrument Setup & Calibration: a. Use a 400 MHz (or higher) NMR spectrometer.[3] b. Insert the sample into the spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical peak shape for the residual CHCl₃ signal.

-

¹H NMR Acquisition: a. Experiment: Standard 1D proton experiment. b. Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm). c. Pulse Angle: 30-45 degrees. d. Acquisition Time: ~3-4 seconds. e. Relaxation Delay: 1-2 seconds. f. Number of Scans: 8-16 scans, depending on sample concentration. g. Processing: Apply a Fourier transform with zero-filling and a slight exponential line broadening (e.g., 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

¹³C NMR Acquisition: a. Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30). b. Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm). c. Pulse Angle: 30 degrees. d. Acquisition Time: ~1-2 seconds. e. Relaxation Delay: 2 seconds. f. Number of Scans: 512-2048 scans, as ¹³C has low natural abundance. g. Processing: Apply a Fourier transform with zero-filling and exponential line broadening (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

NMR Analysis Workflow

The logical flow for analyzing and confirming the structure using the acquired data is outlined below.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of N-benzyl-piperidine-2-carbaldehyde via NMR spectroscopy is a multi-faceted process requiring a systematic approach. By dissecting the molecule into its constituent functional groups—aldehyde, benzyl, and piperidine—one can predict the ¹H and ¹³C spectra with a high degree of confidence. Key diagnostic features include the downfield aldehyde proton signal near 9.7 ppm, the diastereotopic nature of the benzylic protons appearing as an AB quartet, and the characteristic shifts of the piperidine carbons alpha to the nitrogen. The provided experimental protocol serves as a robust framework for obtaining high-quality, reproducible data, which is the cornerstone of reliable structural analysis in chemical and pharmaceutical research.

References

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020). Google Patents.

- Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications.

- Manimekalai, A., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 807-814.

- N-Benzoylpiperidine | C12H15NO | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB) and Repository.

- 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178.

- Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.). Request PDF on ResearchGate.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.

- Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.

- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.

Sources

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

Mass spectrometry analysis of 1-Benzyl-piperidine-2-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzyl-piperidine-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Benzyl-piperidine-carbaldehyde, a key heterocyclic building block in modern drug discovery.[1][2] Recognizing the prevalence of the 4-substituted isomer in synthetic applications, this document will focus on 1-Benzyl-piperidine-4-carbaldehyde (CAS 22065-85-6) as a representative analyte, noting that the fragmentation principles detailed herein are directly applicable to other isomers, including 1-Benzyl-piperidine-2-carbaldehyde. We will explore detailed experimental protocols for both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, provide a mechanistic interpretation of the resultant fragmentation patterns, and present visual workflows to guide researchers. The objective is to equip scientists in pharmaceutical development and chemical analysis with the expertise to unambiguously identify and characterize this compound and its derivatives.

Introduction: Significance and Analytical Imperative

The N-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1][2] 1-Benzyl-piperidine-4-carbaldehyde, in particular, serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Donepezil, a cornerstone therapy for Alzheimer's disease. Given its role in multi-step syntheses, the unequivocal structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and safety of the final drug product.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[3] Whether confirming product identity in a reaction mixture via Liquid Chromatography-Mass Spectrometry (LC-MS) or analyzing a purified standard by Gas Chromatography-Mass Spectrometry (GC-MS), a deep understanding of the molecule's behavior under ionization is essential. This guide explains the causal links between the molecule's structure and its fragmentation, providing a predictive and validated approach to its analysis.

Physicochemical Properties & Structural Data

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Name | 1-Benzylpiperidine-4-carboxaldehyde | [4] |

| Synonyms | N-Benzyl-4-formylpiperidine | [5] |

| CAS Number | 22065-85-6 | [4] |

| Molecular Formula | C₁₃H₁₇NO | [4][5] |

| Molecular Weight | 203.28 g/mol | [4][5] |

| Form | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 315.4 °C at 760 mmHg | [4] |

| Density | 1.026 g/mL at 25 °C | [4] |

Core Concepts: Ionization Methodologies

The choice of ionization technique dictates the nature of the mass spectrum. For 1-Benzyl-piperidine-4-carbaldehyde, two methods are particularly relevant.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules. It typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation.[6][7] This is the method of choice for LC-MS, preserving the molecular weight information. Subsequent fragmentation is induced under controlled conditions in the collision cell (MS/MS).

-

Electron Ionization (EI): A high-energy, hard ionization technique used in GC-MS. It involves bombarding the molecule with energetic electrons (typically 70 eV), causing extensive and reproducible fragmentation.[8] While the molecular ion peak (M⁺•) may be weak or absent, the resulting fragment pattern is a highly specific "fingerprint" that is invaluable for structural elucidation and library matching.[8]

Experimental Protocols: A Validated Approach

The following protocols provide a robust starting point for analysis. Instrument parameters should be optimized based on the specific platform used.

Protocol 1: LC-MS/MS via Electrospray Ionization (ESI)

This protocol is designed for identifying the analyte in a complex matrix or for detailed structural confirmation.

-

Sample Preparation:

-

Accurately weigh 1 mg of the analyte.

-

Dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent. Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺ formation).

-

-

Chromatographic Separation (Optional, for complex mixtures):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

-

-

Mass Spectrometer Settings (Positive Ion ESI):

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 120 °C.[6]

-

Desolvation Gas (N₂): 600 L/hr at 350 °C.

-

MS¹ Scan: Scan for the protonated molecule at m/z 204.3.

-

MS² (Tandem MS): Select m/z 204.3 as the precursor ion. Apply a collision energy ramp (e.g., 15-30 eV) using Argon as the collision gas to generate a product ion spectrum.[7][9]

-

Protocol 2: GC-MS via Electron Ionization (EI)

This protocol is ideal for analyzing pure, volatile samples and for creating a reference spectrum.

-

Sample Preparation:

-

Dissolve 1 mg of the analyte in 1 mL of dichloromethane or ethyl acetate.

-

-

Gas Chromatograph Settings:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas (Helium): 1.2 mL/min constant flow.

-

Oven Program: Hold at 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometer Settings (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Transfer Line Temperature: 280 °C.

-

Fragmentation Analysis: A Mechanistic Deep Dive

The structural features of 1-Benzyl-piperidine-4-carbaldehyde—a tertiary amine, a benzyl group, and a piperidine ring—govern its fragmentation behavior.

Electrospray Ionization (ESI) Fragmentation Pathway

Under ESI conditions, the analysis begins with the protonated molecule, [M+H]⁺ at m/z 204 . The charge is localized on the basic piperidine nitrogen. Collision-induced dissociation (CID) primarily targets the weakest bonds relative to the charge center.

The most favorable fragmentation is the cleavage of the benzylic C-N bond. This is a classic pathway for N-benzyl compounds. This cleavage results in two highly stable species:

-

The Tropylium Cation (m/z 91): The resulting benzyl cation rearranges to the highly stable, aromatic tropylium ion. This fragment is often the most abundant (the base peak) in the MS/MS spectrum.

-

Neutral 4-formylpiperidine: The piperidine portion is lost as a neutral molecule.

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Benzyl-piperidine-4-carbaldehyde.

Electron Ionization (EI) Fragmentation Pathway

EI fragmentation is more energetic and complex. The initial ionization event creates a radical cation, M⁺• at m/z 203 . The presence of an odd number of nitrogen atoms results in an odd molecular weight, a key diagnostic feature (the Nitrogen Rule).[10]

-

Benzylic Cleavage (Dominant Pathway): Similar to ESI, the most prominent fragmentation is the cleavage of the C-N bond connecting the benzyl group to the piperidine ring. This generates the tropylium ion at m/z 91 , which is almost always the base peak in the spectrum due to its exceptional stability.

-

Alpha-Cleavage: A characteristic fragmentation of amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[10] In this molecule, this can lead to the loss of a hydrogen radical to form an iminium ion at [M-1]⁺ (m/z 202) or cleavage within the ring structure.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions, though these are typically of lower abundance than the m/z 91 peak.[10]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. rroij.com [rroij.com]

- 9. scielo.br [scielo.br]

- 10. GCMS Section 6.15 [people.whitman.edu]

An In-depth Technical Guide to the Infrared Spectrum of 1-Benzyl-piperidine-2-carbaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Benzyl-piperidine-2-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. As an important structural motif, understanding its vibrational spectroscopy is critical for reaction monitoring, quality control, and structural verification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in spectroscopic principles.

Introduction: The Vibrational Signature of a Multifunctional Molecule

This compound is a substituted heterocyclic compound featuring four key structural components: a monosubstituted benzene ring (from the benzyl group), a tertiary amine integrated into a saturated ring, a six-membered piperidine ring, and an aldehyde functional group. Each of these components possesses unique vibrational modes that give rise to a characteristic and predictable infrared absorption spectrum.

The utility of IR spectroscopy in analyzing this molecule lies in its ability to provide a rapid, non-destructive "fingerprint," confirming the presence and integrity of these crucial functional groups. For instance, in a synthetic route, the appearance of the strong carbonyl (C=O) stretch and the disappearance of a precursor's hydroxyl (O-H) stretch can unequivocally confirm a successful oxidation reaction. This guide will deconstruct the molecule's expected IR spectrum, explaining the causality behind peak positions and offering a robust protocol for acquiring and interpreting the data.

Molecular Structure and Key Functional Groups

The first step in any spectral analysis is a thorough understanding of the molecular structure. The key vibrational regions we will interrogate correspond directly to the functional groups highlighted below.

Caption: Molecular structure of this compound.

Theoretical Infrared Absorption Profile

The IR spectrum can be logically divided into the diagnostic group frequency region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹). Our analysis will begin with the most identifiable peaks.

Aldehyde Group Vibrations

The aldehyde is the most spectroscopically distinct feature of this molecule.

-

C=O Carbonyl Stretch: A very strong and sharp absorption band is expected for the carbonyl stretch. For aliphatic aldehydes, this peak typically appears around 1740-1720 cm⁻¹.[1][2] The position can be slightly lowered by conjugation, but in this case, the aldehyde is attached to a saturated ring, so a value in the upper end of this range is anticipated. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-H Aldehydic Stretches: The presence of an aldehyde is definitively confirmed by observing the C-H stretching of the hydrogen attached to the carbonyl carbon. This feature typically manifests as a pair of weak to medium bands, often called a "Fermi doublet," located at approximately 2830-2695 cm⁻¹.[2][3][4] One of these peaks is often seen around 2720 cm⁻¹ and can appear as a shoulder on the stronger aliphatic C-H stretching bands.[3]

Benzyl Group and Aromatic Vibrations

-

Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring will produce sharp, medium-intensity absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

Out-of-Plane (OOP) Bending: Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of monosubstituted benzene rings and are caused by the out-of-plane bending of all five adjacent C-H bonds on the ring.

Piperidine Ring and Aliphatic Vibrations

-

Aliphatic C-H Stretches: The numerous sp³ C-H bonds in the piperidine ring and the benzylic -CH₂- group will generate strong, sharp absorption bands in the 2950-2850 cm⁻¹ range.[5] The symmetrical CH₂ stretching frequency of the CH₂ group adjacent to the nitrogen atom is often intensified and lowered in frequency, appearing near 2800 cm⁻¹.

-

CH₂ Bending (Scissoring): A characteristic medium-intensity band for CH₂ scissoring is expected around 1475-1450 cm⁻¹.[6]

-

C-N Tertiary Amine Stretch: The stretching vibration of the C-N bond in an aliphatic tertiary amine typically appears as a weak to medium band in the 1250-1020 cm⁻¹ region of the fingerprint area.[7][8] Since there are multiple C-N bonds within the piperidine ring, a series of bands in this region can be expected.

The following table summarizes the anticipated key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Causality & Notes |

| sp² C-H Stretch | Benzyl (Aromatic) | 3100 - 3000 | Medium, Sharp | Higher frequency than sp³ C-H due to stronger bond. |

| sp³ C-H Stretch | Piperidine, Benzyl CH₂ | 3000 - 2850 | Strong, Sharp | Characteristic of all saturated C-H bonds. |

| Aldehydic C-H Stretch | Aldehyde | 2830 - 2695 | Weak-Medium, Sharp | Often a doublet; a key confirmation for aldehydes.[2][3] |

| C=O Stretch | Aldehyde | 1740 - 1720 | Very Strong, Sharp | The most prominent peak in the spectrum due to high polarity.[1] |

| C=C Stretch | Benzyl (Aromatic) | 1600 - 1450 | Medium-Weak, Sharp | Multiple bands are expected in this region. |

| CH₂ Bend (Scissoring) | Piperidine, Benzyl CH₂ | 1475 - 1450 | Medium | Deformation vibration of methylene groups.[6] |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Weak-Medium | Located in the complex fingerprint region.[7][8] |

| C-H OOP Bend | Benzyl (Aromatic) | 770 - 730 & 710 - 690 | Strong, Sharp | Diagnostic for monosubstituted benzene rings. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FTIR is the preferred method for a liquid sample like this compound due to its simplicity and minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition and analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify the desiccator in the instrument is active to minimize water vapor interference.

-

-

ATR Crystal Cleaning (Self-Validation Step):

-

Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol.

-

Causality: This step is critical to remove any residue from previous analyses, ensuring that the background scan is truly representative of the ambient conditions and the instrument itself.

-

-

Background Acquisition:

-

With the clean, dry ATR crystal exposed to the atmosphere, acquire a background spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Causality: The background scan measures the absorbance of atmospheric CO₂ and H₂O, as well as the instrument's own optical and electronic signature. This spectrum is automatically subtracted from the sample spectrum to yield the true absorbance of the analyte.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Trustworthiness: Using the neat liquid avoids complications from solvent peaks, providing the purest representation of the molecule's vibrational modes.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.

-

-

Data Processing and Cleaning:

-

After acquisition, use the spectrometer software to perform an automated ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Apply a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Clean the ATR crystal thoroughly with a suitable solvent as in Step 2.

-

Spectral Interpretation: A Logic-Based Approach

Interpreting the final spectrum should follow a systematic process, moving from the most obvious peaks to the more subtle features.

Caption: Logical workflow for the interpretation of the IR spectrum.

-

Identify the Carbonyl: The first and most crucial step is to locate the C=O stretch. Its intensity makes it unmistakable. If this peak is absent, the sample is not the target molecule.

-

Confirm the Aldehyde: Next, inspect the 2830-2695 cm⁻¹ region. The presence of the characteristic aldehydic C-H stretches confirms the carbonyl is an aldehyde and not a ketone.

-

Delineate Aromatic vs. Aliphatic C-H: Look at the 3000 cm⁻¹ line. Peaks just above it confirm the benzyl group's aromatic C-H bonds. Strong peaks just below it confirm the aliphatic C-H bonds of the piperidine ring and benzylic methylene.

-

Analyze the Fingerprint Region: With the primary functional groups confirmed, move to the fingerprint region. Identify the aromatic C=C stretches and the CH₂ scissoring band. Finally, look for the strong out-of-plane bending bands that confirm the monosubstituted aromatic ring and the weaker C-N stretching bands characteristic of the tertiary amine within the piperidine ring.

By following this hierarchical approach, a scientist can confidently validate the structure of this compound and ensure its purity for downstream applications in research and development.

References

-

Scott, D. W., et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Physical Chemistry. [Link]

-

Mary, Y. S., & Balachandran, V. (2016). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

PubChem. 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

University of the West Indies. IR: aldehydes. Department of Chemistry, Mona. [Link]

-

University of the West Indies. IR: amines. Department of Chemistry, Mona. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Crabtree, S. P. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry. [Link]

-

ResearchGate. (2015). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Stereochemistry of 1-Benzyl-piperidine-2-carbaldehyde

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its chiral derivatives playing a pivotal role in defining the efficacy, selectivity, and safety profiles of numerous therapeutics.[1] This guide focuses on the stereochemical intricacies of a specific, high-value building block: 1-Benzyl-piperidine-2-carbaldehyde. The presence of a stereocenter at the C2 position, adjacent to a reactive carbaldehyde group and an N-benzyl substituent that influences conformation, presents unique challenges and opportunities in synthesis and application. We will dissect the fundamental principles of its stereochemistry, explore robust methodologies for stereocontrolled synthesis, and detail the analytical techniques required for unambiguous stereochemical assignment. This document serves as a technical resource for professionals engaged in the design and development of novel chemical entities where precise control of three-dimensional architecture is paramount for biological function.

The Stereochemical & Conformational Landscape

The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. For this compound, this structure is defined by both its absolute configuration at the C2 stereocenter and the conformational dynamics of the piperidine ring.

The C2 Stereocenter: The Locus of Chirality

The primary stereochemical feature is the chiral center at the C2 position. This gives rise to two enantiomers: (R)-1-benzyl-piperidine-2-carbaldehyde and (S)-1-benzyl-piperidine-2-carbaldehyde. These enantiomers are non-superimposable mirror images and can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. The ability to selectively synthesize and analyze these individual stereoisomers is therefore of utmost importance in drug discovery.[1][2]

Conformational Isomerism: A Dynamic System

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of substituents dictates the equilibrium between two possible chair conformers. For this compound, the key consideration is the energetic preference for placing the bulky N-benzyl and C2-carbaldehyde groups in either an axial or equatorial position.

-

N-Benzyl Group: Due to its size, the benzyl group on the nitrogen atom will strongly prefer an equatorial orientation to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C3 and C5.[3]

-

C2-Carbaldehyde Group: The aldehyde group at C2 will also have a strong preference for the equatorial position to minimize steric strain. An axial aldehyde would experience significant 1,3-diaxial interactions with the axial hydrogen on C4 and C6.

This leads to a conformational equilibrium that heavily favors the di-equatorial conformer. Understanding this preference is critical for interpreting analytical data, particularly NMR spectra, and for predicting reactivity.

Caption: Conformational equilibrium of this compound.

Strategies for Stereoselective Synthesis

Achieving stereochemical control in the synthesis of this compound requires careful planning, as the acidic proton alpha to the aldehyde group (at C2) creates a risk of epimerization (loss of stereochemical integrity) under non-optimal conditions. The most reliable strategies begin with a pre-existing chiral scaffold.

Synthesis from Chiral Pool Precursors: The Pipecolic Acid Route

The most direct and widely applicable method for accessing enantiomerically pure this compound is to start from a commercially available, enantiopure precursor like D- or L-pipecolic acid.

Workflow Rationale:

-

N-Benzylation: The secondary amine of pipecolic acid is first alkylated with benzyl bromide. This step is typically straightforward and does not affect the existing stereocenter.

-

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester). This is a crucial activating step, as direct reduction of the carboxylic acid to the aldehyde is challenging and can lead to over-reduction to the alcohol.

-